N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid with appropriate reagents to form the nicotinamide structure.
Introduction of the pyrazolyl group: This step involves the reaction of the nicotinamide intermediate with a pyrazole derivative under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Attachment of the 3-chloro-4-fluorobenzyl group: This final step involves the reaction of the intermediate with 3-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like N-(4-chlorobenzyl)nicotinamide or N-(4-fluorobenzyl)nicotinamide.
Pyrazole derivatives: Compounds like 1-phenyl-3-(1H-pyrazol-1-yl)propan-1-one.
Uniqueness
N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of both the 3-chloro-4-fluorobenzyl and pyrazolyl groups, which may confer distinct biological activities and chemical properties compared to other nicotinamide or pyrazole derivatives.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-13-8-11(2-4-14(13)18)9-20-16(23)12-3-5-15(19-10-12)22-7-1-6-21-22/h1-8,10H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENKMHSQUGERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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